Cas no 88563-82-0 (1-\u200b(1-\u200bBromoethyl)\u200b-\u200b3-\u200bmethylbenzene)

1-(1-Bromoethyl)-3-methylbenzene is a brominated aromatic compound featuring a bromoethyl substituent on a methylbenzene backbone. This intermediate is valuable in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine atom serves as a reactive site for further functionalization. Its structure allows for selective modifications, making it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s stability under standard conditions ensures ease of handling and storage. Its well-defined reactivity profile enables precise control in synthetic pathways, contributing to efficient multi-step transformations. Suitable for use in research and industrial applications, it offers a reliable building block for complex molecular architectures.
1-\u200b(1-\u200bBromoethyl)\u200b-\u200b3-\u200bmethylbenzene structure
88563-82-0 structure
Product name:1-\u200b(1-\u200bBromoethyl)\u200b-\u200b3-\u200bmethylbenzene
CAS No:88563-82-0
MF:C9H11Br
MW:199.087641954422
CID:628553
PubChem ID:23000916

1-\u200b(1-\u200bBromoethyl)\u200b-\u200b3-\u200bmethylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(1-bromoethyl)-3-methyl-
    • 1-(1-bromoethyl)-3-methylbenzene
    • (+/-)-1-(1-bromoethyl)-3-methylbenzene
    • SCHEMBL1812638
    • AKOS010563809
    • EN300-6972254
    • CS-0258302
    • 88563-82-0
    • FT-0757705
    • 1-?(1-?Bromoethyl)?-?3-?methylbenzene
    • ATUPRACSYPXTDF-UHFFFAOYSA-N
    • DTXSID70629500
    • 1-\u200b(1-\u200bBromoethyl)\u200b-\u200b3-\u200bmethylbenzene
    • Inchi: InChI=1S/C9H11Br/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,1-2H3
    • InChI Key: ATUPRACSYPXTDF-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)C(C)Br

Computed Properties

  • Exact Mass: 198.00441g/mol
  • Monoisotopic Mass: 198.00441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 0Ų

1-\u200b(1-\u200bBromoethyl)\u200b-\u200b3-\u200bmethylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328972-100mg
1-(1-Bromoethyl)-3-methylbenzene
88563-82-0 98%
100mg
¥2030.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328972-50mg
1-(1-Bromoethyl)-3-methylbenzene
88563-82-0 98%
50mg
¥1368.00 2024-04-27
TRC
B114250-500mg
1-\u200b(1-\u200bBromoethyl)\u200b-\u200b3-\u200bmethylbenzene
88563-82-0
500mg
$ 1499.00 2023-04-19
Enamine
EN300-6972254-0.1g
1-(1-bromoethyl)-3-methylbenzene
88563-82-0 95%
0.1g
$113.0 2023-05-29
Enamine
EN300-6972254-0.05g
1-(1-bromoethyl)-3-methylbenzene
88563-82-0 95%
0.05g
$76.0 2023-05-29
Enamine
EN300-6972254-1.0g
1-(1-bromoethyl)-3-methylbenzene
88563-82-0 95%
1g
$414.0 2023-05-29
Enamine
EN300-6972254-2.5g
1-(1-bromoethyl)-3-methylbenzene
88563-82-0 95%
2.5g
$810.0 2023-05-29
Enamine
EN300-6972254-5.0g
1-(1-bromoethyl)-3-methylbenzene
88563-82-0 95%
5g
$1199.0 2023-05-29
Enamine
EN300-6972254-0.25g
1-(1-bromoethyl)-3-methylbenzene
88563-82-0 95%
0.25g
$162.0 2023-05-29
Aaron
AR004EEN-50mg
Benzene, 1-(1-bromoethyl)-3-methyl-
88563-82-0 95%
50mg
$130.00 2024-07-18

Additional information on 1-\u200b(1-\u200bBromoethyl)\u200b-\u200b3-\u200bmethylbenzene

1-(1-Bromoethyl)-3-methylbenzene (CAS No 88563-82-0)

1-(1-Bromoethyl)-3-methylbenzene, also known by its CAS registry number CAS No 88563-82-0, is an organic compound with the molecular formula C9H11Br. This compound belongs to the class of aromatic bromides and is widely recognized for its role in various chemical reactions, particularly in organic synthesis. The structure of this compound consists of a benzene ring substituted with a methyl group at the 3-position and a bromoethyl group at the 1-position. This unique substitution pattern makes it a valuable intermediate in the synthesis of more complex organic molecules.

The compound is characterized by its strong electron-withdrawing bromine atom, which significantly influences its chemical reactivity. The bromine atom at the ethyl position introduces electrophilic properties, making it susceptible to nucleophilic substitution reactions. This property has been extensively exploited in the development of various pharmaceuticals and agrochemicals. Recent studies have highlighted its potential as a precursor in the synthesis of biologically active compounds, particularly in the field of medicinal chemistry.

In terms of physical properties, 1-(1-Bromoethyl)-3-methylbenzene is typically a colorless liquid with a boiling point around 75°C under standard pressure. Its solubility in common organic solvents such as dichloromethane, chloroform, and diethyl ether is relatively high, which facilitates its use in solution-phase reactions. The compound is also stable under normal storage conditions but should be protected from light and moisture to prevent degradation.

The synthesis of CAS No 88563-82-0 can be achieved through several methods, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. One common approach involves the reaction of bromoethane with a methyl-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. This method ensures high yields and excellent selectivity, making it suitable for large-scale production.

Recent advancements in catalytic systems have further enhanced the efficiency of these reactions. For instance, the use of palladium-catalyzed cross-coupling reactions has opened new avenues for the synthesis of this compound with improved purity and reduced reaction times. These developments have been documented in several peer-reviewed journals, emphasizing the importance of 1-(1-Bromoethyl)-3-methylbenzene in modern organic synthesis.

In terms of applications, this compound serves as an intermediate in the production of various pharmaceutical agents, including antiviral and anticancer drugs. Its ability to undergo multiple substitution reactions allows for the incorporation of diverse functional groups, enabling the creation of highly specific bioactive molecules. Additionally, it finds use in the synthesis of agrochemicals, where its reactivity plays a crucial role in developing effective pesticides and herbicides.

The environmental impact of CAS No 88563-82-0 has also been a subject of recent research. Studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that its release into the environment does not pose significant long-term risks. However, further investigations are required to fully understand its ecological footprint and to develop sustainable practices for its production and disposal.

In conclusion, 1-(1-Bromoethyl)-3-methylbenzene (CAS No 88563-82-0) is a versatile organic compound with wide-ranging applications in chemistry and pharmacology. Its unique structure and reactivity make it an essential building block in organic synthesis, while ongoing research continues to uncover new opportunities for its use. As advancements in synthetic methodologies and catalysis continue to evolve, this compound is expected to remain a cornerstone in the development of innovative chemical products.

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